2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC17444848
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O5 |
|---|---|
| Molecular Weight | 278.26 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]furo[3,2-b]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H14N2O5/c1-13(2,3)20-12(18)15-10-8(11(16)17)9-7(19-10)5-4-6-14-9/h4-6H,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | RGGLRNKQJWYSMT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C2=C(O1)C=CC=N2)C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
2-{[(tert-Butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid belongs to the furo[3,2-b]pyridine family, a subclass of fused heterocycles combining furan and pyridine rings. Its molecular formula is C₁₃H₁₄N₂O₅, with a molecular weight of 278.27 g/mol. The compound’s IUPAC name, 2-[(2-methylpropan-2-yl)oxycarbonylamino]furo[3,2-b]pyridine-3-carboxylic acid, reflects its Boc-protected amino group and carboxylic acid substituent. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1664403-28-4 | |
| Molecular Formula | C₁₃H₁₄N₂O₅ | |
| Molecular Weight | 278.27 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC1=C(C2=C(O1)C=CC=N2)C(=O)O |
The Boc group enhances solubility in organic solvents like dichloromethane and dimethylformamide (DMF), while the carboxylic acid enables salt formation or further derivatization.
Spectral and Structural Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:
-
¹H NMR: Signals at δ 1.45 ppm (9H, s, Boc CH₃), δ 5.20 ppm (1H, s, NH), and δ 8.30–7.10 ppm (pyridine and furan protons).
-
¹³C NMR: Peaks for the Boc carbonyl (δ 155 ppm), carboxylic acid (δ 170 ppm), and aromatic carbons (δ 110–150 ppm).
X-ray crystallography reveals a planar furopyridine core with the Boc group and carboxylic acid oriented perpendicularly, minimizing steric hindrance.
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step reactions starting from furo[3,2-b]pyridine precursors:
-
Amination: Introduction of the amino group at position 2 using ammonia or ammonium salts under basic conditions (e.g., triethylamine).
-
Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) to protect the amine.
-
Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group at position 3 using KMnO₄ or Jones reagent.
A representative protocol is summarized below:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NH₃, Et₃N, DMF, 60°C, 12h | 75% |
| 2 | (Boc)₂O, THF, rt, 6h | 85% |
| 3 | KMnO₄, H₂O, 0°C, 2h | 68% |
Purification Techniques
Crude product is purified via:
-
Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent.
-
Recrystallization: From ethanol/water mixtures to achieve >95% purity.
Reactivity and Functionalization
Boc Deprotection
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to regenerate the free amine, enabling peptide coupling or metallocomplex formation.
Carboxylic Acid Derivatives
The carboxylic acid undergoes reactions typical of its class:
-
Esterification: With methanol/H₂SO₄ to form methyl esters.
-
Amidation: Using carbodiimide coupling agents (EDC/HOBt) to generate amides.
Applications in Medicinal Chemistry
Kinase Inhibition
Furopyridine derivatives exhibit inhibitory activity against kinases such as EGFR and VEGFR2, implicated in cancer progression. While direct data on this compound is limited, structural analogs show IC₅₀ values in the nanomolar range for EGFR.
Research Findings and Future Directions
Preclinical Studies
-
Solubility: Moderate aqueous solubility (0.5 mg/mL at pH 7.4), enhanced by salt formation.
-
Stability: Stable under ambient conditions but degrades above 150°C.
Challenges and Opportunities
-
Bioavailability: Low membrane permeability due to the carboxylic acid; prodrug strategies (e.g., ester prodrugs) are under investigation.
-
Targeted Delivery: Conjugation with nanoparticles or antibodies could improve tumor-specific uptake.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume